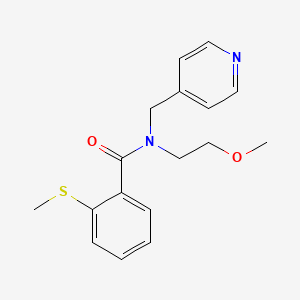

N-(2-methoxyethyl)-2-(methylthio)-N-(pyridin-4-ylmethyl)benzamide

Description

N-(2-methoxyethyl)-2-(methylthio)-N-(pyridin-4-ylmethyl)benzamide is a benzamide derivative featuring a 2-(methylthio) substituent on the benzene ring and two distinct N-substituents: a 2-methoxyethyl group and a pyridin-4-ylmethyl group.

Properties

IUPAC Name |

N-(2-methoxyethyl)-2-methylsulfanyl-N-(pyridin-4-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-21-12-11-19(13-14-7-9-18-10-8-14)17(20)15-5-3-4-6-16(15)22-2/h3-10H,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUBPSALYJHBFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CC=NC=C1)C(=O)C2=CC=CC=C2SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(methylthio)-N-(pyridin-4-ylmethyl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The initial step involves the acylation of an appropriate aniline derivative with a benzoyl chloride derivative to form the benzamide core.

Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

Introduction of the Methylthio Group: The methylthio group is introduced through a nucleophilic substitution reaction using methylthiol or a suitable methylthio donor.

Introduction of the Pyridin-4-ylmethyl Group: The final step involves the alkylation of the benzamide with pyridin-4-ylmethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyethyl and pyridin-4-ylmethyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of suitable bases.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxyethyl)-2-(methylthio)-N-(pyridin-4-ylmethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(methylthio)-N-(pyridin-4-ylmethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxyethyl, methylthio, and pyridin-4-ylmethyl groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

EZH2 Inhibitors

- Structure: Features a benzamide core with a 3-morpholinopropynyl group, a methyl substituent, and a complex cyclohexyl-ethyl-methoxyethylamino side chain.

- Activity : A potent EZH2 inhibitor (IC₅₀ in nM range) with high specificity, inducing gene expression alterations in preclinical models .

- Comparison: The target compound lacks the morpholinopropynyl group but shares a methoxyethyl moiety. This difference may reduce EZH2 affinity but could improve blood-brain barrier penetration due to lower molecular weight.

Sigma Receptor Ligands

N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([¹²⁵I]PIMBA) :

- Structure : Contains a 4-methoxybenzamide core with a piperidinylethyl group and radioiodinated 3-iodo substituent.

- Comparison: The target compound replaces the iodo and piperidinyl groups with pyridinylmethyl and methylthio substituents. These changes likely alter receptor selectivity, favoring interactions with non-sigma targets.

Antimicrobial and Anticancer Agents

N-{2-[3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (4) :

- Structure: Incorporates a 2-chlorophenyl-substituted azetidinone ring linked to the benzamide.

- Activity : Potent antimicrobial agent with broad-spectrum activity (Gram-positive, Gram-negative bacteria, fungi) .

N-{1-[[2-[5-(4-Chlorobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazino]-carbonyl]-3-(methylthio)propyl}benzamide (17) :

- Structure: Contains a thiazolidinone-hydrazine hybrid linked to the benzamide.

- Activity : Moderate anticancer activity (melting point 200°C; unspecified IC₅₀) .

- Comparison: The absence of a thiazolidinone ring in the target compound suggests divergent mechanisms, possibly favoring cytotoxicity via alternative pathways.

Antioxidant Benzamides

N-{[(4-Hydroxyphenyl)amino]carbonothioyl}benzamide (A8) and N-{[(4-Methoxyphenyl)amino]carbonothioyl}benzamide (H10) :

- Structure : Thiourea-linked benzamides with hydroxy or methoxy substituents.

- Activity : High antioxidant activity (% inhibition = 86.6–87.7), attributed to electron-donating groups .

- Comparison: The target compound’s methylthio group may offer weaker antioxidant effects compared to phenolic hydroxyl or methoxy groups due to reduced radical scavenging capacity.

Structural and Functional Analysis

Substituent Effects on Bioactivity

- Methoxyethyl vs. Piperidinyl : Methoxyethyl groups (target compound, EPZ011989) enhance solubility and metabolic stability compared to piperidinyl groups (PIMBA) .

- Methylthio vs. Halogens : Methylthio groups (target compound) may increase lipophilicity compared to iodo or chloro substituents (PIMBA, compound 17), altering tissue distribution .

- Pyridinyl vs. Thiazolyl : Pyridinylmethyl substituents (target compound) could improve CNS penetration over thiazolyl groups (E-act) but reduce σ-receptor binding .

Data Tables

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Biological Activity

N-(2-methoxyethyl)-2-(methylthio)-N-(pyridin-4-ylmethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following components:

- Methoxyethyl group : Enhances solubility and bioavailability.

- Methylthio group : May contribute to its interaction with biological targets.

- Pyridinylmethyl moiety : Often involved in receptor binding.

The molecular formula is with a molecular weight of 304.41 g/mol.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. The compound has been shown to interact with specific enzymes and receptors, leading to effects such as:

- Inhibition of Enzyme Activity : The compound acts as an inhibitor for certain enzymes involved in metabolic processes, which can alter cellular responses.

- Receptor Binding : It binds to various receptors, potentially affecting neurotransmission and cell signaling.

Biological Activities

Research has identified several significant biological activities associated with this compound:

Anticancer Activity

Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 15.0 | |

| A549 (Lung Cancer) | 10.0 |

Neuroprotective Effects

The compound has shown potential neuroprotective properties in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation, which are critical factors in conditions like Alzheimer's disease.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi.

Case Studies

- In Vivo Studies : In animal models, the compound demonstrated significant protective effects against induced oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

- Clinical Trials : Although no extensive clinical trials have been published yet, early-phase studies reported promising results in terms of safety and efficacy, particularly in oncology settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.